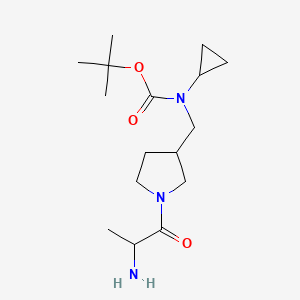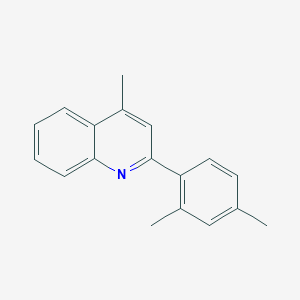
2-(2,4-Dimethylphenyl)-4-methylquinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2,4-Dimethylphenyl)-4-methylquinoline is an organic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of biological activities and applications in various fields such as medicinal chemistry, material science, and organic synthesis. The structure of this compound consists of a quinoline core substituted with a 2,4-dimethylphenyl group at the 2-position and a methyl group at the 4-position.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-Dimethylphenyl)-4-methylquinoline can be achieved through several synthetic routes. One common method involves the Friedländer synthesis, which is a condensation reaction between an aromatic amine and a carbonyl compound. In this case, 2,4-dimethylbenzaldehyde and 2-aminobenzylamine can be used as starting materials. The reaction is typically carried out in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid under reflux conditions.
Another method involves the Pfitzinger reaction, which is a condensation reaction between an isatin derivative and an aromatic amine. The reaction conditions usually involve heating the reactants in the presence of a base such as sodium hydroxide or potassium hydroxide.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of synthetic route and reaction conditions may vary depending on the availability of starting materials, cost, and environmental considerations.
化学反应分析
Types of Reactions
2-(2,4-Dimethylphenyl)-4-methylquinoline can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the quinoline ring to a tetrahydroquinoline derivative.
Substitution: Electrophilic substitution reactions can introduce various substituents onto the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic substitution reactions often require catalysts such as Lewis acids (e.g., aluminum chloride) or strong acids (e.g., sulfuric acid).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxide derivatives, while reduction may produce tetrahydroquinoline derivatives.
科学研究应用
2-(2,4-Dimethylphenyl)-4-methylquinoline has several scientific research applications, including:
Medicinal Chemistry: Quinoline derivatives are known for their antimicrobial, antimalarial, and anticancer activities. This compound may be explored for its potential therapeutic properties.
Material Science: The compound can be used as a building block for the synthesis of organic semiconductors and light-emitting materials.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
作用机制
The mechanism of action of 2-(2,4-Dimethylphenyl)-4-methylquinoline depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets such as enzymes, receptors, and DNA. The exact pathways and molecular targets involved can vary based on the biological activity being studied.
相似化合物的比较
Similar Compounds
2-Phenylquinoline: Similar structure but lacks the 2,4-dimethyl substitution on the phenyl ring.
4-Methylquinoline: Similar structure but lacks the 2-(2,4-dimethylphenyl) substitution.
2-(2,4-Dimethylphenyl)quinoline: Similar structure but lacks the 4-methyl substitution.
Uniqueness
2-(2,4-Dimethylphenyl)-4-methylquinoline is unique due to the specific substitution pattern on the quinoline ring, which can influence its chemical reactivity and biological activity. The presence of both the 2,4-dimethylphenyl group and the 4-methyl group can enhance its stability and potentially improve its interaction with molecular targets.
属性
分子式 |
C18H17N |
|---|---|
分子量 |
247.3 g/mol |
IUPAC 名称 |
2-(2,4-dimethylphenyl)-4-methylquinoline |
InChI |
InChI=1S/C18H17N/c1-12-8-9-16(13(2)10-12)18-11-14(3)15-6-4-5-7-17(15)19-18/h4-11H,1-3H3 |
InChI 键 |
MONBMZGAJAXRNS-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![7-((S)-7-((tert-Butoxycarbonyl)amino)-5-azaspiro[2.4]heptan-5-yl)-8-chloro-6-fluoro-1-((1R,2S)-2-fluorocyclopropyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid](/img/structure/B14781541.png)
![2-[[1-Carboxy-4-(diaminomethylideneamino)butyl]amino]butanedioic acid](/img/structure/B14781543.png)
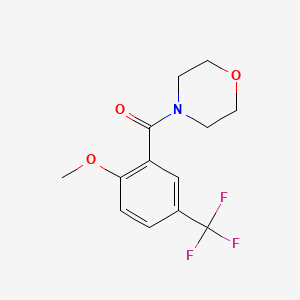
![tert-butyl (3aS,7aR)-1-(aminomethyl)-3,3a,4,6,7,7a-hexahydro-1H-furo[3,4-c]pyridine-5-carboxylate](/img/structure/B14781553.png)
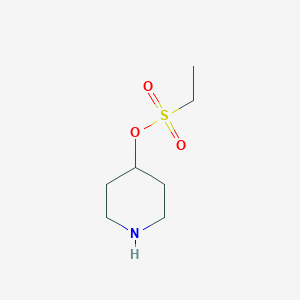

![dicyclohexyl-[2-[3-phenyl-2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane](/img/structure/B14781587.png)

![7-hydroxy-3,4,6,7,8,8a-hexahydro-2H-pyrrolo[1,2-a]pyrazin-1-one](/img/structure/B14781597.png)
![4-[Ethoxycarbonyl-(4-oxo-piperidin-1-yl)-methyl]-piperidine-1-carboxylic acid tert-butyl ester](/img/structure/B14781599.png)
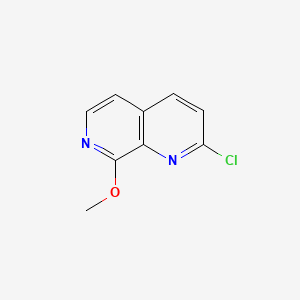
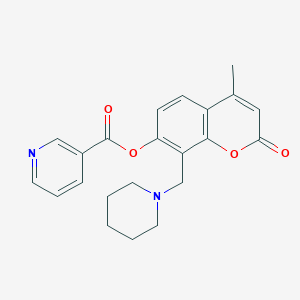
![(1R,5R)-6,6-dimethylbicyclo[3.1.0]hexan-3-ol](/img/structure/B14781625.png)
